1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
“1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound . It is often used in the field of medicine and as a chemical intermediate .
Synthesis Analysis
The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 396.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.7±3.0 kJ/mol, and it has a flash point of 193.7±23.2 °C . The compound has a molar refractivity of 84.5±0.4 cm3 .Scientific Research Applications
Synthesis and Intermediate Roles in Drug Development
1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been investigated for its role in the synthesis of various compounds, particularly as an intermediate in biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is an important intermediate in the synthesis of crizotinib, highlighting its significance in the pharmaceutical industry (Kong et al., 2016).
Crystal Structure and Vibrational Properties Analysis
The crystal structure and vibrational properties of derivatives of this compound have been extensively studied. These studies are crucial for understanding the physical and chemical properties of such compounds, which is essential in drug design and other applications. For example, the synthesis, crystal structure, and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative, have been analyzed in detail, providing insights into the molecular structure and stability of these types of compounds (Chen et al., 2021).
Role in Polymerization and Nanoparticle Synthesis
This compound has also been used in the polymerization process to create nanoparticles. For example, in the synthesis of heterodisubstituted polyfluorenes, which have applications in nanotechnology and material science. The use of this compound in such processes demonstrates its versatility and potential in creating new materials with unique properties (Fischer et al., 2013).
Applications in Molecular Devices and Complexation
The compound has shown potential in the formation of molecular devices. Studies have indicated its ability to form complexes with other molecules, which could have implications in the development of new molecular devices with specific functionalities. This highlights its role in the broader field of molecular engineering (Lock et al., 2004).
Mechanism of Action
Boronic Acids and Esters
The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their derivatives are known to have diverse applications in organic chemistry, particularly in the area of molecular recognition and binding. They can form reversible covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in the design of enzyme inhibitors and other bioactive compounds .
Ureas
The compound also contains a urea group. Ureas are known to have a wide range of biological activities, including action as enzyme inhibitors, receptor ligands, and ion channel modulators. The specific activity of a urea compound can depend on the nature and arrangement of its substituent groups .
Future Directions
The compound is a significant intermediate of 1H-indazole derivatives , which have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it could be used in the development of new drugs and treatments in the future.
properties
IUPAC Name |
1-tert-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-15(2,3)20-14(21)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDIMXXCQSZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128764 | |
Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874299-09-9 | |
Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874299-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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